molecular formula C7H6FN3 B1603168 6-fluoro-1H-benzimidazol-2-amine CAS No. 30486-73-8

6-fluoro-1H-benzimidazol-2-amine

Cat. No. B1603168
CAS RN: 30486-73-8
M. Wt: 151.14 g/mol
InChI Key: MKYGXXIXMHTQFA-UHFFFAOYSA-N
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Description

“6-fluoro-1H-benzimidazol-2-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .


Synthesis Analysis

Benzimidazole derivatives are synthesized through various methods. The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods involve reaction with aromatic aldehydes or aliphatic aldehydes .


Molecular Structure Analysis

The molecular structure of “6-fluoro-1H-benzimidazol-2-amine” consists of a benzimidazole core with a fluorine atom at the 6-position . The molecular weight of a similar compound, “1-[1-(6-Fluoro-1H-benzimidazol-2-yl)-4-piperidinyl]methanamine”, is 248.299 Da .


Chemical Reactions Analysis

Benzimidazole derivatives have been reported to exhibit various chemical reactions. For instance, they have been used as receptors in chemosensor analysis . They have also been used in the hydrolysis of a choline carbonate .

Scientific Research Applications

Synthesis and Biological Applications

  • 6-fluoro-1H-benzimidazol-2-amine derivatives have been synthesized for pharmacological screening. Compounds synthesized from related structures showed moderate antimicrobial and anti-inflammatory activity (Binoy, N., et al., 2021).
  • The compound has been used in the facile synthesis of N-substituted benzimidazoles, indicating its role in creating a diverse set of primary amines for potential pharmacological use (Kurhade, S., et al., 2016).

Antihistaminic Activity

  • Benzimidazole derivatives, including 6-fluoro-1H-benzimidazol-2-amine, have been synthesized and screened for antihistaminic potential. This research emphasizes its potential use in treating allergic diseases due to low toxicity (Gadhave, R., et al., 2012).

Anti-Cancer Properties

  • Isoxazole derivatives of 6-fluoro-1H-benzimidazol-2-amine have shown cytotoxicity against various cancer cell lines, with promising compound-induced cell cycle arrest and apoptosis in colon cancer models (Kumbhare, R., et al., 2014).

Chemosensing Applications

  • New fluorogenic chemosensors derived from benzimidazole, including 6-fluoro-1H-benzimidazol-2-amine, exhibit high activity toward specific cations and anions, indicating their potential as selective analytical reagents (Tikhomirova, K. S., et al., 2017).

Solid-Phase Synthesis

  • Solid-phase synthesis approaches using related benzimidazole structures suggest a role for 6-fluoro-1H-benzimidazol-2-amine in the efficient synthesis of diverse benzimidazoles, which can be useful in various pharmaceutical applications (Mayer, J., et al., 1998).

Future Directions

Benzimidazole derivatives have shown promise in various fields, including medicinal chemistry and corrosion inhibition . Future research may focus on developing new benzimidazole-based drugs with different mechanisms of action to overcome antibiotic-resistant microorganisms . Additionally, benzimidazole derivatives may be further explored as corrosion inhibitors for various metals .

properties

IUPAC Name

6-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYGXXIXMHTQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597420
Record name 6-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H-benzimidazol-2-amine

CAS RN

30486-73-8
Record name 6-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Anwar, A Johnston, S Mahesh, K Singh… - ACS Central …, 2022 - ACS Publications
High-throughput experimentation (HTE) seeks to accelerate the exploration of materials space by uniting robotics, combinatorial methods, and parallel processing. HTE is particularly …
Number of citations: 5 pubs.acs.org

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